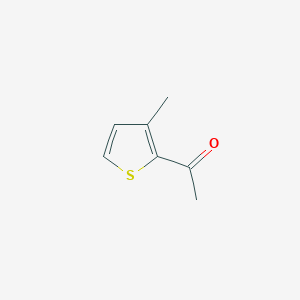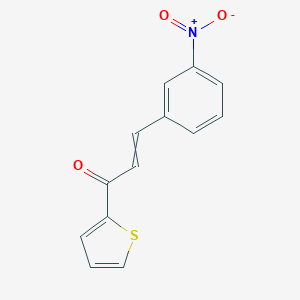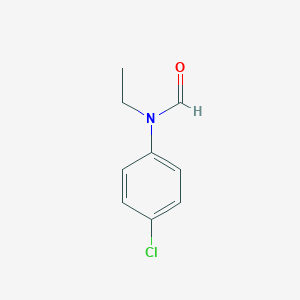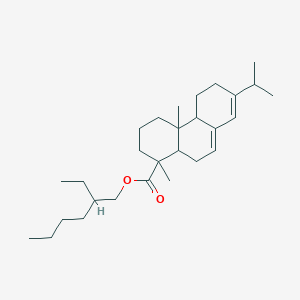
2-Acetyl-3-methylthiophene
Overview
Description
Synthesis Analysis
2-Acetyl-3-methylthiophene (2A3MT) has been studied in various contexts, including its synthesis. For instance, the Gewald reaction has been utilized to synthesize novel 3-acetyl-2-aminothiophenes from cyanoacetone and 1,4-dithianyl-2,5-diols, which is a modified process relevant to 2A3MT synthesis (Eller & Holzer, 2006).
Molecular Structure Analysis
Chemical Reactions and Properties
In the realm of chemical reactions and properties, studies have shown that 2A3MT derivatives exhibit various reactivities. For example, the electronic structures and reactivities of acetylthiophene derivatives have been assessed using quantum chemical methods, highlighting their predominant reaction sites (Yarovenko et al., 2011).
Physical Properties Analysis
The physical properties of 2A3MT and its derivatives have been explored in different contexts. For instance, the acid-catalyzed polycondensation of 2-acetoxymethylthiophenes has been studied, providing insights into the kinetics and mechanisms underlying their physical properties (Stagnaro et al., 2003).
Scientific Research Applications
Microwave Spectroscopy : The microwave spectrum of 2A3MT was studied using a Fourier transform microwave spectrometer. This research helps in understanding the internal rotations and structural properties of molecules like 2A3MT (Dindić & Nguyen, 2021).
Benchmarking Acetylthiophene Derivatives : Another study on 2A3MT focused on its microwave spectrum to establish a benchmark for acetylthiophene derivatives. This aids in understanding how different heteroatoms and electronic effects transmitted through aromatic rings affect torsional barriers (Dindić & Nguyen, 2022).
Electrochemical Properties : Research on poly(3-methylthiophene) provides insights into the electrochemical properties of thiophene derivatives. These studies are significant for applications in conducting polymers and electroanalysis (Marque, Roncali, & Garnier, 1987).
Polymerization and Catalysis : Studies on the copolymerization of thiophene derivatives and their catalytic properties, such as in the reduction of acetylene at poly-3-methylthiophene electrodes, have practical implications in material science and chemistry (Welzel et al., 1999; Mark et al., 2000).
Surface Enhanced Raman Spectroscopy : The Surface Enhanced Raman Spectra (SERS) of methylthiophene molecules, including studies related to 2A3MT, have applications in spectroscopic analysis and understanding molecule-surface interactions (Mukherjee, Bhattacharjee, & Misra, 1999).
Electrochemical Impedance : Research on the electrochemical impedance of poly(3-methylthiophene) coated electrodes contributes to the understanding of polymer morphology and its applications in electrochemistry (Dolaş & Sarac, 2014).
Organic Synthesis : The synthesis of novel thiophene derivatives, such as 3-acetyl-2-aminothiophenes, has implications in developing new materials and compounds for various applications (Eller & Holzer, 2006).
Conductive Polymers and Electrochemistry : Several studies on polythiophenes and their derivatives, including aspects like doping, polymer growth, and electropolymerization, provide valuable insights for applications in conductive polymers and electrochemistry (Barsch et al., 1994; Abaci & Yildiz, 2004; Hoier & Park, 1993).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
Mechanism of Action
Target of Action
2-Acetyl-3-methylthiophene is a fine organic chemical intermediate widely used in various fields such as fragrances, pharmaceuticals, pesticides, and the chemical industry . .
Mode of Action
It is known to have a phenolic type odor and a sweet type flavor
Biochemical Pathways
It has been used in the automated parallel synthesis of combinatorial arrays of individual chalcone derivatives , suggesting it may be involved in the biochemical pathways related to these compounds.
Pharmacokinetics
Its molecular weight is 140.203 , which is within the range generally favorable for oral bioavailability.
Result of Action
It has been used in the synthesis of 2-hydroxy-4-(3-methylthiophen-2-yl)-4-oxobut-2-enoic acid , suggesting it may have roles in the synthesis of other compounds.
properties
IUPAC Name |
1-(3-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJDKNXEWQSGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159930 | |
| Record name | 1-(3-Methyl-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
216.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetyl-3-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13679-72-6 | |
| Record name | 2-Acetyl-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-acetylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13679-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Methyl-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methyl-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-ACETYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KD6HNJ9VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-3-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the preferred conformation of 2-acetyl-3-methylthiophene in its natural state?
A1: The microwave spectroscopy study revealed that the anti-conformer of this compound (2A3MT) is the preferred conformation in its natural state. This conclusion is supported by the observation that only the anti-conformer was detectable in the gas phase using microwave spectroscopy []. The study also found that 2A3MT exhibits internal rotations of both the acetyl methyl and the ring methyl groups, with barriers of 306.184(46) cm-1 and 321.813(64) cm-1, respectively []. This information about conformational preference and internal rotations is crucial for understanding the molecule's interactions and potential reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)






![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)



